molecular formula C11H9ClS B14591259 1-Chloro-8-(methylsulfanyl)naphthalene CAS No. 61209-67-4

1-Chloro-8-(methylsulfanyl)naphthalene

Katalognummer: B14591259
CAS-Nummer: 61209-67-4
Molekulargewicht: 208.71 g/mol
InChI-Schlüssel: NPJMNTIOVMSJKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-8-(methylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-8-(methylsulfanyl)naphthalene can be synthesized through several methods. One common approach involves the chlorination of 8-(methylsulfanyl)naphthalene using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-8-(methylsulfanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in a solvent like tetrahydrofuran.

    Substitution: Amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 8-(methylsulfanyl)naphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-8-(methylsulfanyl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized naphthalenes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 1-Chloro-8-(methylsulfanyl)naphthalene involves its interaction with specific molecular targets. The chlorine atom and methylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects. The exact molecular pathways involved depend on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-8-(methylsulfanyl)naphthalene can be compared with other similar compounds, such as:

    1-Chloronaphthalene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.

    8-(Methylsulfanyl)naphthalene:

    1-Bromo-8-(methylsulfanyl)naphthalene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

Eigenschaften

CAS-Nummer

61209-67-4

Molekularformel

C11H9ClS

Molekulargewicht

208.71 g/mol

IUPAC-Name

1-chloro-8-methylsulfanylnaphthalene

InChI

InChI=1S/C11H9ClS/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3

InChI-Schlüssel

NPJMNTIOVMSJKG-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC2=C1C(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.